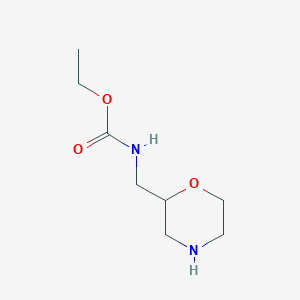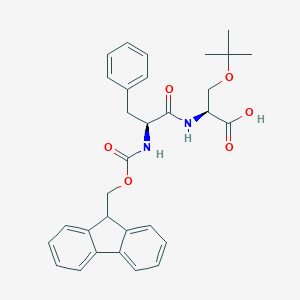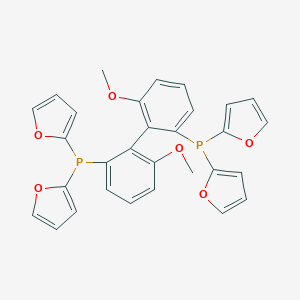
2-(((Ethoxycarbonyl)amino)methyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((Ethoxycarbonyl)amino)methyl)morpholine, also known as ECM, is a chemical compound that has been widely used in scientific research. It is a morpholine derivative that has gained significant attention due to its unique chemical properties and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 2-(((Ethoxycarbonyl)amino)methyl)morpholine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, particularly those involved in the metabolism of carbohydrates and lipids. It has also been found to have antifungal and antibacterial properties.
Effets Biochimiques Et Physiologiques
2-(((Ethoxycarbonyl)amino)methyl)morpholine has been found to have a number of biochemical and physiological effects. It has been shown to reduce blood glucose levels in diabetic rats, as well as to decrease the levels of triglycerides and cholesterol in the blood. It has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(((Ethoxycarbonyl)amino)methyl)morpholine in lab experiments is its stability and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of using 2-(((Ethoxycarbonyl)amino)methyl)morpholine is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-(((Ethoxycarbonyl)amino)methyl)morpholine. One area of interest is the development of new compounds based on 2-(((Ethoxycarbonyl)amino)methyl)morpholine that may have improved properties and applications. Another area of interest is the investigation of the mechanism of action of 2-(((Ethoxycarbonyl)amino)methyl)morpholine and its potential use in the treatment of various diseases, including diabetes and cardiovascular disease. Additionally, further research is needed to determine the safety and toxicity of 2-(((Ethoxycarbonyl)amino)methyl)morpholine, particularly in long-term studies.
Méthodes De Synthèse
The synthesis of 2-(((Ethoxycarbonyl)amino)methyl)morpholine involves the reaction of morpholine with ethyl chloroformate, followed by the addition of ammonia. The resulting product is then treated with diethylamine to yield the final product, 2-(((Ethoxycarbonyl)amino)methyl)morpholine. This method of synthesis has been widely used and has been found to be efficient and cost-effective.
Applications De Recherche Scientifique
2-(((Ethoxycarbonyl)amino)methyl)morpholine has been extensively used in scientific research due to its unique chemical properties. It has been used as a reagent in the synthesis of other compounds, as well as a building block for the preparation of various polymers. It has also been used as a stabilizer for certain enzymes and proteins.
Propriétés
Numéro CAS |
146944-30-1 |
|---|---|
Nom du produit |
2-(((Ethoxycarbonyl)amino)methyl)morpholine |
Formule moléculaire |
C8H16N2O3 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
ethyl N-(morpholin-2-ylmethyl)carbamate |
InChI |
InChI=1S/C8H16N2O3/c1-2-12-8(11)10-6-7-5-9-3-4-13-7/h7,9H,2-6H2,1H3,(H,10,11) |
Clé InChI |
LTGXGCGDXHMONY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCC1CNCCO1 |
SMILES canonique |
CCOC(=O)NCC1CNCCO1 |
Synonymes |
Carbamic acid, (2-morpholinylmethyl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)

![[2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid](/img/structure/B118194.png)






